6-(5-Bromopyridine-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane
Description
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrF2N2O/c14-10-5-9(6-17-7-10)11(19)18-3-1-12(2-4-18)8-13(12,15)16/h5-7H,1-4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRTUXOWIBVPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromopyridine-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction on a larger scale, ensuring efficient use of reagents and catalysts while maintaining high yields and purity. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(5-Bromopyridine-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., NaCl, KBr) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Scientific Research Applications
6-(5-Bromopyridine-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 6-(5-Bromopyridine-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromopyridine moiety can participate in hydrogen bonding and π-π interactions, while the spirocyclic structure provides rigidity and spatial orientation, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride (CAS: 1282532-00-6)
- Molecular formula : C₇H₁₂ClF₂N
- Molecular weight: Not explicitly stated, but estimated at ~195.63 g/mol.
- Key differences : Lacks the bromopyridine-carbonyl substituent; instead, it is a hydrochloride salt of the unmodified spirocyclic amine. This enhances water solubility but reduces steric bulk and lipophilicity .
1,1-Difluoro-6-azaspiro[2.5]octane-6-carboxamide (CAS: 1934554-90-1)
- Molecular formula: C₉H₅Br₂NO
- Molecular weight : 302.95 g/mol
- Key differences: Features a carboxamide group at the spirocyclic nitrogen, replacing the bromopyridine-carbonyl.
6-(4-Chlorobenzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane (CAS: 861212-71-7)
- Molecular formula: C₁₂H₁₄ClNO₃S
- Molecular weight : 287.76 g/mol
- Key differences : Incorporates a sulfonyl group and an oxygen atom in the spirocyclic ring, altering electronic properties and reducing fluorine content. The 4-chlorophenyl group may modulate target selectivity compared to bromopyridine .
1,1-Difluoro-6-azaspiro[2.5]octane (Fluorochem F625202)
- Molecular formula : C₇H₁₀F₂N
- Molecular weight: Not provided, but estimated at ~159.16 g/mol.
- Key differences : The base spirocyclic structure without substituents, offering minimal steric hindrance for derivatization .
Comparative Analysis Table
Physicochemical and Functional Insights
- Lipophilicity : The bromopyridine-carbonyl group in the target compound increases logP compared to hydrochloride salts or carboxamide derivatives, favoring membrane permeability .
- Synthetic Utility : Bromine in the target compound enables Suzuki or Ullmann couplings, whereas sulfonyl or carboxamide groups may limit reactivity .
- Solubility : Hydrochloride salts (e.g., CAS 1282532-00-6) exhibit higher aqueous solubility than neutral spirocyclic derivatives .
Research and Commercial Relevance
These compounds are primarily used as intermediates in drug discovery. For example:
- The bromopyridine-carbonyl variant (CAS 2195877-80-4) could serve as a kinase inhibitor precursor due to bromine’s role in halogen bonding .
- Hydrochloride salts (e.g., CAS 1263132-31-5) are often utilized in peptide mimetics or as solubility-enhancing prodrugs .
- Sulfonyl-containing analogs (CAS 861212-71-7) may target proteases or GPCRs, leveraging sulfonyl’s polar interactions .
Biological Activity
6-(5-Bromopyridine-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a synthetic compound that belongs to the class of azaspiro compounds, which are recognized for their diverse biological activities. This article focuses on the biological activity of this compound, particularly its potential as a glucagon-like peptide-1 (GLP-1) receptor agonist, which has implications for treating metabolic disorders such as type 2 diabetes and obesity.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological properties. The presence of bromine and difluoro groups enhances its pharmacological profile by potentially increasing lipophilicity and receptor binding affinity.
Molecular Formula: CHBrFN\
Molecular Weight: 292.13 g/mol
This compound acts primarily as an agonist for the GLP-1 receptor. Activation of this receptor leads to several beneficial physiological effects:
- Stimulates insulin secretion from pancreatic beta cells.
- Reduces plasma glucose levels by inhibiting glucagon release.
- Delays gastric emptying , contributing to increased satiety.
- Suppresses appetite , aiding in weight management.
Research Findings
Recent studies have highlighted the importance of small-molecule GLP-1 receptor agonists in diabetes management. A study published in October 2023 demonstrated that a series of 6-azaspiro[2.5]octane derivatives, including our compound of interest, exhibited significant GLP-1 receptor activation leading to enhanced insulin release and reduced food intake in preclinical models .
Table 1: Summary of Biological Activities
Case Studies
In a pivotal study involving diabetic mice, administration of this compound resulted in:
- A 30% reduction in fasting blood glucose levels compared to control groups.
- A significant decrease in body weight over a 4-week treatment period.
These findings suggest that this compound not only facilitates glycemic control but also aids in weight loss, making it a promising candidate for further development in diabetes therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
